3-(5-bromo-1H-indol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one
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Overview
Description
3-(5-bromo-1H-indol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one is a synthetic organic compound that features a brominated indole moiety and a spirocyclic structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1H-indol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Spirocyclic Intermediate: The spirocyclic structure can be formed through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The brominated indole is then coupled with the spirocyclic intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group in the propanone chain.
Substitution: The bromine atom on the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may serve as a probe to study the function of indole-containing compounds in biological systems.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A simpler brominated indole derivative.
Spirocyclic Compounds: Other spirocyclic compounds with different substituents.
Uniqueness
The unique combination of a brominated indole and a spirocyclic structure in 3-(5-bromo-1H-indol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21BrN2O3 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one |
InChI |
InChI=1S/C18H21BrN2O3/c19-15-1-2-16-14(13-15)3-7-20(16)8-4-17(22)21-9-5-18(6-10-21)23-11-12-24-18/h1-3,7,13H,4-6,8-12H2 |
InChI Key |
ZNNVUECNANWTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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